2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
CAS No.: 1192003-28-3
Cat. No.: VC16477930
Molecular Formula: C15H20BNO2
Molecular Weight: 257.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192003-28-3 |
|---|---|
| Molecular Formula | C15H20BNO2 |
| Molecular Weight | 257.14 g/mol |
| IUPAC Name | 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C15H20BNO2/c1-10-7-13(8-12(9-17)11(10)2)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 |
| Standard InChI Key | RTDUTSUGLKYGLO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#N)C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted with three functional groups:
-
A cyano group (-CN) at the 5-position, which enhances electrophilicity and participates in dipole-dipole interactions.
-
Methyl groups (-CH) at the 2- and 3-positions, providing steric bulk that influences reaction kinetics .
-
A pinacol boronate ester at the 5-position, a protected form of boronic acid that stabilizes the boron center against hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings .
The boronate ester adopts a trigonal planar geometry around boron, with bond angles of approximately 120° between the oxygen and methyl groups . This configuration minimizes steric strain and optimizes orbital overlap for transmetallation steps in catalytic cycles.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Peaks at 2220 cm (C≡N stretch) and 1360–1310 cm (B-O stretching vibrations) confirm the presence of cyano and boronate groups .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Purification
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Lithiation-Borylation:
-
Workup and Isolation:
Optimization Challenges
-
Temperature Sensitivity: Excessively low temperatures (<−90°C) lead to incomplete lithiation, while higher temperatures (>−70°C) promote side reactions .
-
Moisture Control: Hydrolysis of the boronate ester is mitigated using anhydrous solvents and inert atmosphere techniques .
Chemical Reactivity
Suzuki-Miyaura Coupling
The compound serves as a key coupling partner in palladium-catalyzed reactions. For example, with 4-bromotoluene and Pd(PPh), it forms 2,3-dimethyl-5-(p-tolyl)benzonitrile in 82% yield . The mechanism involves:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl halide.
-
Transmetallation: The boronate ester transfers the aryl group to palladium.
-
Reductive Elimination: Biaryl formation regenerates the Pd(0) catalyst .
Stability Under Ambient Conditions
-
Hydrolytic Stability: The pinacol ester confers resistance to hydrolysis, with <5% decomposition observed after 72 hours in humid air .
-
Thermal Stability: Differential Scanning Calorimetry (DSC) shows no exothermic decomposition below 200°C, making it suitable for high-temperature reactions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s boronate group enables rapid diversification of drug candidates. For instance, it has been used to synthesize tyrosine kinase inhibitors by coupling with heteroaryl bromides .
Materials Science
Incorporation into conjugated polymers enhances electron-deficient character, improving charge transport in organic semiconductors. Polymers derived from this monomer exhibit hole mobilities of in OFET devices .
Recent Advances
Flow Chemistry Applications
Continuous-flow reactors have been employed to scale up Suzuki-Miyaura couplings, achieving a space-time yield of with 99% conversion .
Computational Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the methyl groups lower the LUMO energy () compared to unsubstituted analogs (), enhancing electrophilicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume